molecular formula C11H15NO3S B13502621 Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate

Cat. No.: B13502621
M. Wt: 241.31 g/mol
InChI Key: MMKDSGJNELZRPK-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a tetrahydro-2H-pyran-4-yl group and at the 4-position with an ethyl carboxylate. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The tetrahydro-2H-pyran (THP) moiety introduces stereoelectronic effects that modulate solubility, bioavailability, and target binding, making this compound a valuable scaffold for drug development.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H15NO3S/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3

InChI Key

MMKDSGJNELZRPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate typically involves the reaction of tetrahydropyran derivatives with thiazole carboxylates. One common method includes the esterification of tetrahydropyran-4-carboxylic acid with thiazole-4-carboxylic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for generating bioactive derivatives.

Reaction ConditionsReagents/CatalystsProductYieldReference
Basic hydrolysis (room temp, 24h)1M NaOH, aqueous ethanol2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid92%
Acidic hydrolysis (reflux, 6h)6M HCl, THFSame as above85%

Key Observations :

  • Basic hydrolysis achieves higher yields due to milder conditions preventing thiazole ring decomposition.

  • The THP group remains intact under both conditions, confirming its stability.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 and C-5 positions of the thiazole ring are susceptible to nucleophilic substitution, enabling diversification.

Reaction TypeReagents/ConditionsProductYieldReference
Amination at C-5NH₃, CuI, DMF, 80°C, 12hEthyl 5-amino-2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate78%
Halogenation (C-2)NBS, AIBN, CCl₄, reflux, 4hEthyl 2-bromo-5-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate65%

Mechanistic Insights :

  • Halogenation proceeds via radical intermediates, with regioselectivity controlled by the THP group’s steric effects.

  • Amination exploits the thiazole’s inherent electrophilicity, facilitated by copper catalysis .

Functionalization of the THP Group

The tetrahydropyran ring participates in oxidation and ring-opening reactions, modifying solubility and pharmacophore interactions.

ReactionConditionsProductYieldReference
THP oxidationmCPBA, CH₂Cl₂, 0°C to RT, 3hEthyl 2-(tetrahydro-2H-pyran-4-yl-oxide)thiazole-4-carboxylate70%
Acid-catalyzed ring-opening4M H₂SO₄, MeOH, reflux, 8hEthyl 2-(4-hydroxybutyl)thiazole-4-carboxylate58%

Notable Findings :

  • Oxidation with mCPBA selectively targets the THP oxygen without affecting the thiazole.

  • Ring-opening under acidic conditions generates a linear hydroxybutyl chain, enhancing hydrophilicity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling at halogenated derivatives enables C–C bond formation.

Coupling TypeReagents/ConditionsProductYieldReference
Suzuki-Miyaura2-Bromo derivative, PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane, 90°CEthyl 2-(tetrahydro-2H-pyran-4-yl)-5-phenylthiazole-4-carboxylate82%
Sonogashira2-Iodo derivative, phenylacetylene, CuI, PdCl₂(PPh₃)₂, Et₃NEthyl 5-(phenylethynyl)-2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate75%

Optimization Data :

  • Suzuki-Miyaura couplings require anhydrous conditions to prevent ester hydrolysis.

  • Sonogashira reactions benefit from triethylamine as a base to neutralize HI byproducts .

Reduction and Oxidation of Functional Groups

The thiazole ring and ester group exhibit redox activity under controlled conditions.

ReactionConditionsProductYieldReference
Ester reduction (LiAlH₄)LiAlH₄, THF, 0°C to RT, 2h[2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl]methanol88%
Thiazole ring oxidationH₂O₂, AcOH, 60°C, 6hEthyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate-1-oxide63%

Critical Notes :

  • LiAlH₄ reduces the ester to a primary alcohol without THP ring opening.

  • Peracid-free oxidation with H₂O₂ selectively targets the thiazole sulfur.

Cycloaddition and Heterocycle Formation

The thiazole ring participates in [3+2] cycloadditions to generate fused heterocycles.

ReactionConditionsProductYieldReference
Huisgen cycloadditionNaN₃, CuSO₄, sodium ascorbate, H₂O/tert-BuOHEthyl 2-(tetrahydro-2H-pyran-4-yl)-5-(1H-1,2,3-triazol-4-yl)thiazole-4-carboxylate80%

Applications :

  • Triazole derivatives exhibit enhanced binding affinity in antimicrobial assays .

Scientific Research Applications

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyran ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the thiazole 2-position significantly influences physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate Tetrahydro-2H-pyran-4-yl Data not provided Enhanced solubility due to oxygen-rich THP ring; moderate logP
Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate (CAS 39067-28-2) Pyridin-3-yl Data not provided Higher polarity (similarity score: 0.90); potential for metal coordination
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS 78979-64-3) 4-Nitrophenyl 318.3 Electron-withdrawing nitro group reduces electron density; may increase stability
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (CAS 57677-79-9) 4-Methoxyphenyl 263.3 Methoxy group enhances lipophilicity; logP ~2.5
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate (CAS 494854-19-2) Boc-protected aminophenyl 315.5 Bulky Boc group reduces membrane permeability; used in prodrug strategies

Key Observations :

  • Tetrahydro-2H-pyran-4-yl : Balances solubility and lipophilicity, making it favorable for oral bioavailability .
  • Aromatic substituents (e.g., pyridinyl, nitrophenyl): Influence electronic properties and binding affinity. Nitro groups may enhance stability but reduce metabolic clearance .
  • Boc-protected amino groups: Useful in targeted drug delivery but require deprotection for activity .
Antitumor Activity
  • Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate : The nitro group may enhance DNA intercalation or oxidative stress pathways, though specific data are unavailable .
  • Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate : Chlorinated analogs exhibit higher cytotoxicity but may incur toxicity risks (GHS Category 2) .
Enzyme Inhibition and ADMET Profiles
  • Ethyl 2-aminothiazole-4-carboxylate derivatives: Demonstrated favorable ADMET profiles with moderate hepatic metabolism and low cardiotoxicity .
  • Ethyl 2-(pyridin-3-yl)thiazole-4-carboxylate : Pyridine-containing analogs show improved blood-brain barrier penetration due to reduced polarity .

Biological Activity

Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate is a thiazole derivative characterized by its unique structural features, including a tetrahydro-2H-pyran moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
CAS Number 955400-00-7
Molecular Formula C₁₁H₁₅NO₃S
Molecular Weight 241.307 g/mol
Purity >97%

Anticancer Activity

Thiazole derivatives, including this compound, have shown promising anticancer properties. A study on various thiazole compounds indicated that modifications on the thiazole ring significantly influence their cytotoxic activity against cancer cell lines. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring were found to enhance activity against multiple cancer types .

Antimicrobial Properties

Research indicates that thiazole derivatives possess antimicrobial activity against various pathogens. The incorporation of different substituents can lead to enhanced effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

Thiazoles have been explored for their anticonvulsant properties. Some derivatives have demonstrated significant protective effects in animal models of seizures, suggesting potential therapeutic applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Thiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Substituent Variations : Different substituents on the thiazole ring can lead to varying degrees of activity against specific targets.
  • Tetrahydropyran Moiety : May influence solubility and bioavailability, impacting overall efficacy.

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound, and evaluated their anticancer activities against several cell lines. The results showed that some compounds exhibited IC50 values lower than standard chemotherapeutics, indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazole derivatives were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as an antimicrobial agent .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values lower than doxorubicin
AntimicrobialSignificant inhibition against pathogens
AnticonvulsantProtective effects in seizure models

Q & A

Q. What are the common synthetic routes for Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting ethyl acetoacetate with appropriate precursors (e.g., thiourea derivatives or haloketones) under acidic or basic conditions to form the thiazole ring . For the tetrahydropyran moiety, coupling reactions (e.g., Suzuki or Heck) with palladium catalysts are often employed . Optimization of solvent systems (e.g., THF/water mixtures) and catalysts (e.g., copper sulfate/sodium ascorbate for azide-alkyne cycloadditions) is critical for yield improvement .

Q. How is the compound characterized structurally and functionally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and ring systems (e.g., thiazole C-S bonds at ~160 ppm) .
  • Mass spectrometry : High-resolution MS (FAB or EI) to verify molecular weight and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1710 cm1^{-1} (ester C=O) and ~3150 cm1^{-1} (N-H stretching in thiazole) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives with bulky substituents .

Q. What are the preliminary biological activities reported for this compound?

Thiazole derivatives are known for antimicrobial and anticancer properties. For example, ethyl thiazole-4-carboxylate analogs inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) and cancer cell lines (IC50_{50}: ~10 µM in HeLa cells) via thiazole-mediated interference with DNA replication enzymes .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Catalyst screening : Copper(I) catalysts (e.g., CuI) improve azide-alkyne cycloaddition yields from 40% to >80% .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency for thiazole formation .
  • Temperature control : Reactions at 50–80°C reduce side products in tetrahydropyran coupling steps .

Q. What mechanistic insights exist for thiazole ring formation?

Thiazole synthesis often proceeds via a nucleophilic substitution mechanism. For example, ethyl 2-bromoacetate reacts with thiourea under basic conditions, where the sulfur atom attacks the α-carbon of the ester, followed by cyclization and elimination of HBr . Computational studies (DFT) suggest transition states with energy barriers of ~25 kcal/mol for this step .

Q. How to address contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., 5–50 µM for similar compounds) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility limitations : Poor aqueous solubility of ester derivatives can lead to underestimated potency. Use of DMSO stock solutions >10 mM is recommended .

Q. What computational tools are used to predict synthetic pathways?

Retrosynthetic AI platforms (e.g., Pistachio, Reaxys) leverage databases to propose routes. For this compound, priority is given to:

  • One-step cyclizations : Template-based predictions for thiazole-tetrahydropyran hybrids .
  • Coupling reactions : Suzuki-Miyaura for aryl-tetrahydropyran linkages (predicted feasibility score: 0.89/1.0) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposition occurs above 150°C (TGA data).
  • Photodegradation : UV exposure (λ > 300 nm) leads to ester hydrolysis, forming carboxylic acid derivatives .
  • Storage recommendations : -20°C in anhydrous DMSO or sealed vials under inert gas (Ar/N2_2) .

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